Acecainide Hydrochloride

Beschreibung

Historical Context of Acecainide Hydrochloride in Antiarrhythmic Research

The story of acecainide is intrinsically linked to that of its parent compound, procainamide (B1213733). The journey from its discovery as a metabolite to its recognition as a distinct antiarrhythmic agent with its own unique properties is a compelling narrative in cardiovascular pharmacology.

Emergence as an Active Metabolite of Procainamide

Acecainide, also known as N-acetylprocainamide (NAPA), was first identified as the primary active metabolite of procainamide. wikipedia.orgcaymanchem.com Procainamide undergoes acetylation in the liver, a process mediated by N-acetyltransferases, to form acecainide. caymanchem.comglpbio.combiomol.com It was observed that during chronic therapy with procainamide, significant levels of acecainide accumulated in the body, particularly in patients with impaired renal function. wikipedia.orgncats.io This accumulation led researchers to investigate the pharmacological activity of this metabolite, revealing that it possessed antiarrhythmic properties of its own. caymanchem.com

Evolution of Understanding its Antiarrhythmic Classification (Class I vs. Class III)

The classification of antiarrhythmic drugs, most commonly based on the Vaughan Williams classification system, categorizes drugs based on their primary mechanism of action on the cardiac action potential. nih.gov Procainamide is a classic Class Ia antiarrhythmic agent, primarily acting by blocking sodium channels. wikipedia.orgthoracickey.com Initially, it was assumed that acecainide would share this classification.

However, detailed electrophysiological studies revealed a different and more complex picture. While procainamide primarily affects the QRS interval, acecainide was found to predominantly prolong the QT interval, a hallmark of Class III antiarrhythmic agents. wikipedia.orgthoracickey.com This distinction is crucial as Class III drugs work by blocking potassium channels, thereby delaying repolarization of the cardiac action potential. wikipedia.org This led to the reclassification of acecainide as a Class III antiarrhythmic agent, distinguishing it from its Class Ia parent compound. wikipedia.orgncats.io

Early Preclinical and Clinical Investigations

Early research into this compound explored its efficacy and electrophysiological effects in both animal models and human subjects.

Preclinical Studies: Preclinical investigations in animal models, such as dogs and rats, were instrumental in characterizing the fundamental properties of acecainide. caymanchem.compsu.edu These studies demonstrated its ability to prevent ventricular fibrillation induced by hypoxia in mice and decrease arrhythmias caused by aconitine (B1665448) in dogs. caymanchem.comglpbio.combiomol.com Research in rats helped to understand its distribution in various organs, including the heart, kidney, and liver. psu.edu

Clinical Investigations: Early clinical trials in patients with ventricular arrhythmias showed that intravenous and oral administration of acecainide could significantly reduce premature ventricular beats and prevent the induction of ventricular tachycardia. nih.govnih.gov Some studies suggested that acecainide was effective in a subset of patients who were resistant to other antiarrhythmic drugs. nih.gov These initial investigations provided the foundational evidence for its potential as a therapeutic agent.

| Study Type | Model | Key Findings |

| Preclinical | Mice | Prevention of hypoxia-induced ventricular fibrillation. caymanchem.comglpbio.combiomol.com |

| Dogs | Decrease in aconitine-induced arrhythmias. caymanchem.comglpbio.combiomol.com | |

| Rats | Characterization of tissue distribution and elimination pathways. psu.edu | |

| Clinical | Patients with ventricular arrhythmias | Reduction of premature ventricular beats. nih.govnih.gov |

| Patients with ventricular arrhythmias | Prevention of inducible ventricular tachycardia. nih.govnih.gov |

Significance of this compound in Contemporary Cardiac Electrophysiology

Despite the development of newer antiarrhythmic agents, this compound continues to hold relevance in modern cardiac electrophysiology for several reasons. Its distinct Class III action provides a valuable alternative for managing certain types of arrhythmias. wikipedia.orgncats.io Furthermore, the study of acecainide has contributed significantly to our understanding of the mechanisms of cardiac repolarization and the pharmacogenetics of drug metabolism. caymanchem.com The observation that its formation is dependent on a patient's acetylator phenotype highlighted the importance of personalized medicine in antiarrhythmic therapy. caymanchem.com

Rationale for Ongoing Research on this compound

The continued investigation of this compound is driven by the need for safer and more effective antiarrhythmic therapies. ontosight.ai While its development was halted for a period, research persists due to its unique properties. ncats.iothoracickey.com One of the key advantages of acecainide over its parent compound, procainamide, is a reduced tendency to induce the formation of antinuclear antibodies, which can lead to a lupus-like syndrome. ncats.ionih.gov

Current research focuses on several areas:

Improving Safety Profiles: Exploring ways to mitigate the risk of proarrhythmia, a known side effect of many Class III agents. nih.gov

Understanding Mechanisms: Further elucidating the precise molecular interactions of acecainide with cardiac ion channels. ncats.io

Exploring New Applications: Investigating its potential utility in specific arrhythmia syndromes or in combination with other therapies. caymanchem.combiomol.com For instance, recent research has explored its effects on lipid metabolism in liver cells. caymanchem.comglpbio.combiomol.com

The unique electrophysiological profile of acecainide, coupled with a potentially more favorable side-effect profile compared to its parent drug, ensures its continued place in the landscape of antiarrhythmic research. ncats.ionih.gov

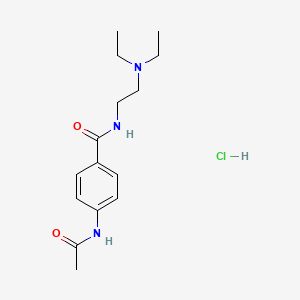

Structure

2D Structure

Eigenschaften

IUPAC Name |

4-acetamido-N-[2-(diethylamino)ethyl]benzamide;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H23N3O2.ClH/c1-4-18(5-2)11-10-16-15(20)13-6-8-14(9-7-13)17-12(3)19;/h6-9H,4-5,10-11H2,1-3H3,(H,16,20)(H,17,19);1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IYEWBJUCJHKLHD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN(CC)CCNC(=O)C1=CC=C(C=C1)NC(=O)C.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H24ClN3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

32795-44-1 (Parent) | |

| Record name | Acecainide hydrochloride [USAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0034118928 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

DSSTOX Substance ID |

DTXSID1045748 | |

| Record name | Acecainide hydrochloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID1045748 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

313.82 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

34118-92-8 | |

| Record name | Acecainide hydrochloride | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=34118-92-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Acecainide hydrochloride [USAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0034118928 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Acecainide hydrochloride | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=759312 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Acecainide hydrochloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID1045748 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | N,N-diethyl-2-aminoethylcarbamoylacetanilide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.047.104 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | ACECAINIDE HYDROCHLORIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/B9K738KX14 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Mechanistic Research of Acecainide Hydrochloride

Cellular and Subcellular Mechanisms of Action

The antiarrhythmic properties of acecainide hydrochloride are a direct consequence of its interaction with specific ion channels that govern the electrical activity of the heart. These interactions alter the flow of ions across the cell membrane, thereby modifying the characteristics of the cardiac action potential.

This compound exhibits a targeted effect on cardiac ion channels, with a pronounced specificity for potassium channels, which is the hallmark of Class III antiarrhythmic drugs. medchemexpress.com Its influence on other channels, such as sodium and calcium channels, is notably less significant, distinguishing it from its parent compound, procainamide (B1213733).

The defining mechanistic feature of this compound is its ability to block potassium channels. medchemexpress.comadooq.com This blockade specifically targets the delayed rectifier potassium currents that are responsible for the repolarization phase of the cardiac action potential. nih.gov By inhibiting the efflux of potassium ions from the cardiac cells, this compound effectively delays the repolarization process. medchemexpress.com This action leads to a prolongation of the action potential duration and an increase in the effective refractory period of the myocardial tissue. nih.gov The prolongation of the refractory period is a key factor in the suppression of tachyarrhythmias, particularly those caused by re-entry mechanisms. medchemexpress.com

Table 1: Effects of this compound on Potassium Channels

| Parameter | Effect | Electrophysiological Consequence |

|---|---|---|

| Potassium Channel Conductance | Decreased | Reduced outward potassium current |

| Delayed Rectifier K+ Current (IKr) | Inhibited | Delayed repolarization of the cell membrane |

| Effective Refractory Period (ERP) | Increased | Prolonged period of inexcitability in cardiac cells |

In contrast to its parent compound, procainamide, which is a known sodium channel blocker, this compound has a significantly reduced affinity for sodium channels. nih.govnih.gov The process of N-acetylation, which converts procainamide to acecainide, results in a loss of the compound's propensity to block the rapid inward sodium current that is responsible for the initial depolarization (Phase 0) of the cardiac action potential. nih.gov While procainamide prolongs the QRS interval, a reflection of slowed conduction due to sodium channel blockade, this compound generally only prolongs the QTc interval, indicative of its primary effect on repolarization. nih.gov This suggests that any influence of acecainide on sodium channels is minimal and not a significant contributor to its antiarrhythmic effect.

Current research on the mechanism of action of this compound has primarily focused on its effects on potassium and, to a lesser extent, sodium channels. There is a lack of significant scientific evidence to suggest a direct or clinically relevant interaction between this compound and calcium channels. The electrophysiological changes observed with acecainide administration are predominantly attributed to its potassium channel blocking activity, which is characteristic of Class III antiarrhythmic agents.

The modulation of ion channels by this compound directly translates into specific changes in the parameters of the cardiac action potential. These alterations are central to its therapeutic effects in the management of cardiac arrhythmias.

The most prominent effect of this compound on the cardiac action potential is the prolongation of Phase 3 repolarization. medchemexpress.com This phase is characterized by the efflux of potassium ions, which restores the negative resting membrane potential of the cardiomyocyte. By blocking the potassium channels responsible for this process, this compound slows the rate of repolarization, thereby extending the duration of the action potential. nih.gov This selective lengthening of the repolarization phase without a significant effect on depolarization is a defining characteristic of a Class III antiarrhythmic action. nih.gov

Table 2: Impact of this compound on Cardiac Action Potential Phases

| Action Potential Phase | Primary Ion Movement | Effect of this compound | Resulting Change in Action Potential |

|---|---|---|---|

| Phase 0 (Depolarization) | Na+ influx | Minimal to no effect | No significant change in the rate of depolarization |

| Phase 3 (Repolarization) | K+ efflux | Inhibition of K+ channels | Prolongation of this phase |

Effects on Cardiac Action Potential Parameters

Increase in Action Potential Duration

Research on guinea pig papillary muscle has provided quantitative insights into this effect by measuring the half-decay time (HDT) of the action potential, which is the time it takes for the action potential to repolarize to 50% of its peak value. In one study, at a concentration of 7.0 mM, this compound significantly increased the HDT from a control value of 187 ms (B15284909) to 420 ms. nih.gov

| Compound | Concentration (mM) | Mean Half-Decay Time (HDT) (ms) | Change from Control (ms) |

|---|---|---|---|

| Control | N/A | 187 | N/A |

| This compound | 7.0 | 420 | +233 |

Impact on Effective Refractory Period

A direct consequence of the prolonged action potential duration is an increase in the effective refractory period (ERP) of cardiac tissue. wikipedia.org The ERP is the interval during which a new action potential cannot be initiated, thus providing a protective mechanism against tachyarrhythmias that are often sustained by reentry circuits. wikipedia.org

A clinical study in human subjects demonstrated the significant impact of this compound on both atrial and ventricular effective refractory periods. Following intravenous infusion, acecainide increased the atrial effective refractory period from a baseline of 267 ± 40 ms to 307 ± 41 ms. nih.gov Similarly, the ventricular effective refractory period was prolonged from 278 ± 37 ms to 301 ± 32.8 ms. nih.gov

| Cardiac Tissue | Baseline ERP (ms) (Mean ± SD) | ERP after Acecainide (ms) (Mean ± SD) | Mean Increase (ms) |

|---|---|---|---|

| Atrial | 267 ± 40 | 307 ± 41 | 40 |

| Ventricular | 278 ± 37 | 301 ± 32.8 | 23 |

Influence on QTc Interval

The prolongation of the ventricular action potential duration by this compound is reflected on the surface electrocardiogram (ECG) as a lengthening of the corrected QT interval (QTc). nih.gov The QTc interval represents the total duration of ventricular depolarization and repolarization.

A study involving patients with chronic ventricular arrhythmias found a linear relationship between plasma concentrations of N-acetylprocainamide (NAPA), the active form of acecainide, and the prolongation of the QTc interval. nih.gov In this study, for every 1 µg/mL of NAPA in the plasma, the QTc interval was prolonged by an average of 2.4 milliseconds. nih.gov In a case report of a patient on hemodialysis, the administration of procainamide led to an accumulation of its metabolite, NAPA, to a concentration of 27.7 µg/mL, which resulted in a significant prolongation of the QTc interval to 531 ms from a baseline of 453 ms. nih.gov

| Parameter | Value |

|---|---|

| Average QTc Prolongation per µg/mL of NAPA | 2.4 ms |

Differential Effects on Vmax and HDT compared to Procainamide

While both acecainide and its parent compound, procainamide, affect cardiac electrophysiology, their mechanisms and potency differ significantly. A key distinction lies in their effects on the maximum upstroke velocity of the action potential (Vmax), which reflects the fast sodium channel activity, and the half-decay time (HDT), which is indicative of the repolarization process.

In a comparative study using guinea pig papillary muscle, procainamide demonstrated a more potent effect on both Vmax and HDT than acecainide. nih.gov At a concentration of 7.0 mM, procainamide decreased Vmax to 42 V/s from a control of 134 V/s, while acecainide decreased it to 48 V/s. nih.gov Concurrently, procainamide increased HDT to 578 ms, whereas acecainide increased it to 420 ms from a control of 187 ms. nih.gov These findings indicate that procainamide has a stronger inhibitory effect on both sodium and potassium channels compared to acecainide. nih.govscielo.br

| Compound | Concentration (mM) | Vmax (V/s) | HDT (ms) |

|---|---|---|---|

| Control | N/A | 134 | 187 |

| Procainamide | 3.5 | Significant Decrease | Increase |

| 7.0 | 42 | 578 | |

| This compound | 3.5 | Significant Decrease | No significant effect |

| 7.0 | 48 | 420 |

Electrophysiological Differences from Procainamide

The electrophysiological profiles of acecainide and procainamide are distinct, leading to their classification into different antiarrhythmic classes and resulting in different effects on the electrocardiogram.

Distinct Class Classification

This compound is classified as a Class III antiarrhythmic agent. wikipedia.orgnih.gov This classification is based on its primary mechanism of action, which is the blockade of potassium channels, leading to a prolongation of the action potential duration and the effective refractory period without a significant effect on the rate of depolarization. wikipedia.orgsigmaaldrich.com

In contrast, procainamide is a Class Ia antiarrhythmic agent. wikipedia.org Class Ia agents are characterized by their ability to block fast sodium channels, which slows the upstroke of the action potential (Vmax) and conduction velocity, in addition to blocking potassium channels to prolong repolarization. sigmaaldrich.com The N-acetylation of procainamide to form acecainide results in a loss of the potent sodium channel blocking activity while preserving the effect on repolarization. nih.gov

| Compound | Vaughan Williams Classification | Primary Mechanism of Action |

|---|---|---|

| This compound | Class III | Potassium channel blockade |

| Procainamide | Class Ia | Sodium and potassium channel blockade |

Variability in QRS-interval Effects

The differential effects of acecainide and procainamide on the fast sodium channels are reflected in their impact on the QRS duration on the ECG. The QRS complex represents ventricular depolarization, and its duration is a measure of intraventricular conduction time.

Clinical studies have consistently shown that this compound does not significantly alter the QRS duration. nih.gov This is consistent with its classification as a Class III agent with minimal effects on sodium channels and, therefore, on conduction velocity.

Conversely, procainamide, as a Class Ia agent, is known to prolong the QRS interval by slowing conduction. nih.gov One study noted that N-acetylprocainamide did not alter the QRS prolongation induced by procainamide, highlighting the distinct and independent effects of the two compounds on ventricular depolarization. nih.gov The lack of significant effect on the QRS interval is a key distinguishing feature of acecainide's electrophysiological profile compared to its parent compound.

Molecular Interactions and Binding Dynamics

The antiarrhythmic effects of Acecainide are rooted in its interactions with cardiac ion channels, which leads to a prolongation of the cardiac action potential duration. wikipedia.orgcvpharmacology.com

While specific binding affinity values such as IC50 or Kd for this compound with specific potassium channel subtypes are not extensively reported in publicly available literature, electrophysiological studies on isolated cardiac preparations provide insight into its channel-blocking activity.

In studies conducted on guinea pig papillary muscle, N-acetylprocainamide (NAPA), the active form of this compound, demonstrated effects on the cardiac action potential, indicative of ion channel interaction. The following table summarizes the observed effects at various concentrations nih.gov:

| Concentration of N-acetylprocainamide (mM) | Effect on Maximum Upstroke Velocity (Vmax) | Effect on Half-Decay Time (HDT) of Action Potential | Inferred Channel Interaction |

|---|---|---|---|

| 0.8 | Noticeable decrease | Minimal increase | Primarily Na+ channel blockade |

| 3.5 | Further decrease | Moderate increase | Mixed Na+ and K+ channel blockade |

| 7.0 | Significant decrease | Substantial increase | Pronounced K+ channel blockade with continued Na+ channel effects |

These findings suggest that while Acecainide is classified as a Class III agent due to its predominant effect on potassium channels and action potential duration, it also retains some Class I characteristics by affecting the sodium channel-dependent Vmax, albeit at different concentrations. nih.gov The blockade of potassium channels, particularly the delayed rectifier currents, is the hallmark of Class III antiarrhythmic agents, leading to a prolonged repolarization phase of the cardiac action potential. cvpharmacology.com

The structure-activity relationship of this compound is best understood by comparing it to its parent compound, procainamide. The key structural difference is the acetylation of the primary aromatic amine group in procainamide to form N-acetylprocainamide. wikipedia.org

This single chemical modification dramatically alters the drug's electrophysiological profile:

Procainamide (Class Ia): Possesses both sodium channel blocking activity (slowing conduction) and potassium channel blocking activity (prolonging repolarization).

Acecainide (Class III): Primarily exhibits potassium channel blocking activity, with a much weaker effect on sodium channels compared to procainamide. nih.gov

This shift in activity is attributed to the physicochemical changes brought about by the acetyl group. A comparative study highlighted the differences in lipophilicity and steric parameters between the two molecules, which likely influences their interaction with the binding sites on the respective ion channels. nih.gov

Further SAR insights can be gleaned from studies on other acyl derivatives of procainamide. For instance, N-propionylprocainamide was found to have comparable antiarrhythmic activity to both procainamide and N-acetylprocainamide but with potentially fewer side effects on blood pressure and heart rate. nih.gov This suggests that the nature of the acyl group attached to the aromatic amine can modulate the pharmacological profile of the resulting compound.

The investigation into the influence of stereochemistry on the activity of this compound is an area where publicly available research is notably limited. Chirality can play a significant role in the pharmacological activity of many drugs, with different enantiomers (mirror-image isomers) often exhibiting distinct potencies and effects due to their three-dimensional interactions with chiral biological targets like receptors and enzymes. biomedgrid.com

However, based on the available scientific literature, there are no specific studies on the synthesis, chiral separation, and comparative pharmacological evaluation of the enantiomers of Acecainide. Therefore, it is currently unknown whether Acecainide exists as a racemic mixture and if its different stereoisomers possess differential activity at cardiac ion channels. This represents a significant gap in the comprehensive mechanistic understanding of this particular drug.

Pharmacokinetic and Pharmacodynamic Research of Acecainide Hydrochloride

Absorption and Systemic Exposure Studies

The absorption of acecainide determines its entry into the systemic circulation and subsequent availability to exert its pharmacological effects.

Acecainide demonstrates high oral bioavailability, estimated to be around 85%. wikipedia.org Studies in animal models have shown similar results, with bioavailability in rats ranging from 84% to 92% when administered with a mixed diet. nih.gov In a study involving patients with ventricular arrhythmias, the oral dose was found to be 78.0% +/- 11.7% absorbed. nih.gov

Following oral administration, peak plasma concentrations are reached relatively quickly, typically between 45 and 90 minutes. wikipedia.org In healthy individuals, oral doses of 900 mg and 1000 mg resulted in mean peak plasma concentrations of 5.9 mg/L and 5.3 mg/L, achieved at 2.2 to 2.8 hours, respectively. wikipedia.org In a small group of patients with cardiomyopathy, a mean peak plasma concentration of 5.6 mg/L was observed 1.6 hours after ingestion. wikipedia.org

| Population | Oral Dose | Mean Peak Plasma Concentration (Cmax) | Time to Peak Plasma Concentration (Tmax) |

| Healthy Individuals | 900 mg | 5.9 mg/L | 2.2 - 2.8 hours |

| Healthy Individuals | 1000 mg | 5.3 mg/L | 2.2 - 2.8 hours |

| Patients with Cardiomyopathy | Not Specified | 5.6 mg/L | 1.6 hours |

Research suggests that the absorption of acecainide is not significantly affected by food. nih.gov A study conducted in rats found no statistically significant difference in the bioavailability of acecainide when administered as a solution to fasted or fed subjects, or when mixed with diet. nih.gov However, interindividual variability in absorption has been observed and may be linked to physiological factors. One study noted a correlation between variations in acecainide absorption and fast intercompartmental clearance, which can be an indicator of splanchnic blood flow, suggesting that hemodynamic changes could potentially influence its bioavailability. nih.gov

Distribution Profile Research

Once absorbed, acecainide distributes throughout the body, and its distribution pattern influences its concentration at the site of action.

The volume of distribution (Vd) for acecainide is relatively low, indicating that the drug is primarily confined to the plasma or liquid parts of the blood. wikipedia.org The steady-state volume of distribution varies slightly among different populations.

| Population | Volume of Distribution (Vd) |

| Healthy Subjects | 1.3 - 1.7 L/kg |

| Patients with Coronary Artery Disease | 1.3 - 1.58 L/kg |

| Patients with Ventricular Arrhythmias | 1.25 L/kg |

| Patients with Ventricular Arrhythmias | 1.45 +/- 0.09 L/kg |

The mean apparent volume of distribution has been reported to range from 2.61 to 2.9 L/kg in both healthy individuals and patients with cardiomyopathy. wikipedia.org

Acecainide exhibits low binding to plasma proteins. wikipedia.org Approximately 10% of the drug is bound to proteins, which is about 10% less than its parent compound, procainamide (B1213733). wikipedia.org This low level of protein binding means a larger fraction of the drug is free in the plasma and available to exert its therapeutic effects.

Metabolism and Biotransformation Pathways

Acecainide is itself the primary active metabolite of procainamide, formed through an acetylation reaction in the liver. wikipedia.orgbasicmedicalkey.com This process is catalyzed by the N-acetyltransferase II (NAT-II) enzyme, which is subject to genetic polymorphism, leading to different rates of metabolism among individuals ("slow" and "rapid" acetylators). basicmedicalkey.com

While acecainide is primarily eliminated unchanged, it does undergo some metabolic conversion. A small portion of acecainide can be converted back to procainamide through deacetylation. wikipedia.org Research indicates that approximately 2.8% of an acecainide dose is converted to procainamide, with an additional 0.3% being desethylated and 10.3% transformed into unidentified metabolites. wikipedia.org The vast majority, around 86.6%, is excreted from the body unchanged. wikipedia.org Following oral administration, the amount of unchanged acecainide excreted in the urine ranges from 59% to 87%. wikipedia.org

| Metabolic Pathway | Percentage of Dose |

| Excreted Unchanged | 86.6% |

| Conversion to Unidentified Metabolites | 10.3% |

| Conversion to Procainamide (Deacetylation) | 2.8% |

| Desethylation | 0.3% |

Elimination and Excretion Research

The elimination and excretion of acecainide are predominantly renal processes. Understanding the mechanisms of its renal clearance and the impact of renal function on its excretion is crucial for its therapeutic use.

Acecainide is primarily eliminated from the body through the kidneys. nih.gov The renal clearance of acecainide involves both glomerular filtration and active tubular secretion. taylorandfrancis.com The process of active tubular secretion is a key pathway for its elimination and can be a site for drug interactions. For instance, drugs like cimetidine (B194882) can inhibit the renal clearance of procainamide, and by extension acecainide, by competing for the same active transport mechanism in the proximal tubule. nih.gov

The clearance of acecainide is significantly dependent on renal function. A linear relationship exists between the clearance of acecainide and creatinine (B1669602) clearance, a common measure of renal function. wikipedia.org Consequently, in patients with impaired renal function, the excretion of acecainide is reduced. wikipedia.org This can lead to an accumulation of the drug in the plasma, necessitating careful monitoring. Studies have shown that both age and declining renal function contribute to a decrease in the renal tubular secretion of acecainide. nih.gov

A substantial portion of an administered dose of acecainide is excreted in the urine without being metabolized. Following oral administration, research has found that between 59% and 87% of the acecainide dose is excreted unchanged. wikipedia.org More specifically, it has been reported that 86.6% of acecainide is excreted unchanged. wikipedia.org

Table 2: Factors Influencing Acecainide Clearance

| Factor | Effect on Clearance | Mechanism |

| Renal Impairment | Decreased | Reduced glomerular filtration and active tubular secretion. wikipedia.org |

| Ageing | Decreased | Age-related decline in renal function and tubular secretion. nih.gov |

| Co-administration of certain drugs (e.g., cimetidine) | Decreased | Competition for active tubular secretion. nih.gov |

Population Pharmacokinetic Studies

Population pharmacokinetics analyzes the sources and correlates of variability in drug concentrations among individuals who are the target patient population receiving clinically relevant doses of a drug of interest. For Acecainide hydrochloride, also known as N-acetylprocainamide (NAPA), research has focused on identifying how patient-specific factors can influence its absorption, distribution, metabolism, and excretion.

Studies analyzing the population pharmacokinetics of acecainide and its parent compound, procainamide, have sought to determine the influence of demographic factors. Research combining data from multiple studies has shown that pharmacokinetic parameters for acecainide are similar between Black and white individuals, as well as between men and women.

However, age has been identified as a significant factor influencing the pharmacokinetics of acecainide. Age appears to have an independent effect on the clearance of the parent drug procainamide and the ratio of acecainide to procainamide, which is distinct from the general decline in renal function that occurs with aging. One of the most critical pharmacokinetic changes associated with aging is the decreased renal elimination of medications msdmanuals.com. After the age of 40, the glomerular filtration rate (GFR) can decrease by an average of 8 mL/min/1.73 m² per decade msdmanuals.com. Since acecainide is primarily eliminated through renal excretion, age-related declines in kidney function directly impact its clearance scispace.comashp.org.

A specific study focusing on the kinetics of N-acetylprocainamide (NAPA) in an elderly population (mean age of 69 years) provided detailed pharmacokinetic parameters following intravenous administration. The findings from this research highlighted the distinct pharmacokinetic profile in this age group.

Table 1: Mean Pharmacokinetic Parameters of Acecainide in Elderly Patients

| Pharmacokinetic Parameter | Mean Value | Unit |

| Total Body Clearance | 10.6 | L/hr |

| Volume of Distribution (Vdss) | 125.8 | L |

| Terminal Half-life (t1/2) | 8.8 | hr |

| Non-renal Clearance | 2.72 | L/hr |

Data derived from a study in 14 elderly patients with a mean age of 69 years nih.gov.

Significant variability in the pharmacokinetic profile of acecainide has been observed across different patient subgroups, primarily related to genetic factors and the presence of specific disease states.

Genetic Variability: Acetylator Phenotype

The metabolism of the parent compound procainamide to acecainide is carried out by the N-acetyltransferase II (NAT-II) enzyme, which exhibits genetic polymorphism basicmedicalkey.com. This results in individuals being classified as either "fast acetylators" or "slow acetylators" basicmedicalkey.com. This genetic difference is a major source of pharmacokinetic variability.

A study designed to determine the pharmacokinetics of acecainide in subjects of known acetylator phenotype demonstrated clear differences between the two groups nih.gov. While renal clearance and the steady-state volume of distribution were not significantly different, nonrenal clearance in slow acetylators was 1.8 times that in fast acetylators nih.gov. In patients on maintenance therapy with procainamide, rapid acetylators tend to have slightly higher serum concentrations of acecainide and excrete more of it in the urine compared to slow acetylators nih.gov.

Table 2: Comparison of Acecainide Pharmacokinetics by Acetylator Phenotype

| Pharmacokinetic Parameter | Fast Acetylators (Mean) | Slow Acetylators (Mean) | Unit |

| Renal Clearance | - | - | L/hr |

| Non-renal Clearance | 2.2 | 3.9 | L/hr |

| Volume of Distribution (Vdss) | - | - | L |

Data derived from a study in six normal subjects. Renal clearance and Vdss were not significantly different between the groups nih.gov.

Patients with Renal Impairment

Renal function is a critical determinant of acecainide clearance. As acecainide is predominantly excreted by the kidneys, any level of renal impairment can significantly reduce its elimination, leading to drug accumulation basicmedicalkey.comnih.gov. In patients with chronic kidney disease (CKD), the excretion of acecainide is significantly reduced nih.govnih.gov. This alteration necessitates careful consideration, as accumulation can occur. The elimination of acecainide in patients undergoing continuous renal replacement therapy (CRRT) has also been a subject of study, as these patients are at a heightened risk for drug accumulation nih.govnih.gov.

Patients with Cardiac Conditions

In patients with cardiac conditions such as congestive heart failure (CHF), pharmacokinetic variability can be pronounced. Heart failure can reduce blood flow to the liver and kidneys, affecting drug metabolism and excretion nih.gov. In the context of heart failure-induced renal dysfunction, the acetylated metabolite, acecainide, can accumulate more than its parent compound, procainamide thoracickey.com. The accumulation of active metabolites like acecainide in patients with cardiac failure is a significant consideration nih.gov. While some research has suggested that pharmacokinetics may not be drastically altered in stable CHF, the potential for reduced clearance and metabolite accumulation remains a key factor in this patient subgroup thoracickey.comdroracle.ai.

Preclinical and Translational Research on Acecainide Hydrochloride

In Vitro Electrophysiological Studies

In vitro studies have been fundamental in characterizing the direct effects of acecainide on the electrophysiological characteristics of cardiac tissues and individual myocytes, independent of systemic influences such as autonomic tone or metabolic factors.

Research utilizing isolated cardiac tissues, particularly canine Purkinje fibers and ventricular muscle, has provided crucial insights into the mechanism of action of acecainide. In studies using standard microelectrode techniques on isolated canine cardiac tissues, acecainide (also referred to as N-acetyl procainamide (B1213733) or NAPA) demonstrated a significant dose-dependent prolongation of the action potential duration in both Purkinje fibers and ventricular muscle cells nih.gov. Notably, at concentrations of 10-40 mg/l, acecainide did not suppress the rate of phase 4 depolarization and had no effect on the resting membrane potential, action potential amplitude, or the maximum upstroke velocity (Vmax) of phase 0 nih.gov.

Further investigations in canine Purkinje fibers revealed that acecainide causes concentration-dependent increases in the action potential duration at 50% and 90% of repolarization (APD50 and APD90, respectively) and the effective refractory period (ERP) semanticscholar.org. These effects are characteristic of a Class III antiarrhythmic agent.

| Parameter | Effect of Acecainide (NAPA) | Reference |

|---|---|---|

| Action Potential Duration (APD) | Significantly prolonged in a dose-dependent manner | nih.govsemanticscholar.org |

| Resting Membrane Potential | No change | nih.govsemanticscholar.org |

| Action Potential Amplitude | No change | nih.gov |

| Maximum Upstroke Velocity (Vmax) | No significant change at therapeutic concentrations | nih.govsemanticscholar.org |

| Effective Refractory Period (ERP) | Significant concentration-dependent increase | semanticscholar.org |

While many studies focus on multicellular tissue preparations, the findings inherently reflect the compound's effects at a cellular level. The prolongation of the action potential duration observed in isolated tissues is a direct consequence of acecainide's influence on the ion channels of individual cardiac myocytes nih.gov. However, some research has indicated that acecainide may not be a "pure" Class III antiarrhythmic drug. Studies in isolated mouse cardiac myocytes have provided direct evidence that NAPA can also block sodium (Na+) channels, an effect not consistently observed in canine models nih.gov. This suggests a species-dependent variability in its pharmacological profile at the cellular level.

The primary mechanism underlying the Class III antiarrhythmic action of acecainide is the blockade of potassium (K+) channels, which are crucial for the repolarization phase of the cardiac action potential cvpharmacology.com. This blockade delays the efflux of potassium ions, thereby prolonging the action potential duration and the effective refractory period cvpharmacology.com.

While early research established its role as a potassium channel blocker, more detailed investigations have sought to identify the specific potassium currents affected. There is evidence to suggest that acecainide interacts with the human ether-à-go-go-related gene (hERG) K+ channels, which are responsible for the rapid component of the delayed rectifier potassium current (IKr) nih.gov. However, it has also been demonstrated that acecainide can affect Na+ channels, indicating that its effects are not exclusively limited to potassium channels nih.gov. This dual action on both sodium and potassium channels suggests a more complex electrophysiological profile than a typical "pure" Class III agent.

In Vivo Animal Model Studies

In vivo studies in animal models are critical for understanding the integrated electrophysiological effects and antiarrhythmic efficacy of acecainide in a more complex physiological environment.

The antiarrhythmic potential of acecainide has been evaluated in various canine models of cardiac arrhythmias. In a canine model of ischemia-induced ventricular fibrillation, pretreatment with N-acetylprocainamide was shown to significantly reduce the incidence of ventricular fibrillation purdue.edu. Another study in dogs with 24-hour-old myocardial infarcts demonstrated that acecainide exerted slight antiarrhythmic effects nih.gov.

In a canine model of experimental atrial flutter, intravenous infusion of N-acetylprocainamide was effective in restoring sinus rhythm in a significant proportion of the animals. Specifically, it converted atrial flutter to sinus rhythm in 10 out of 15 dogs (66%) and prevented its reinduction in 3 of those dogs nih.gov.

| Arrhythmia Model | Effect of Acecainide | Reference |

|---|---|---|

| Ischemia-induced Ventricular Fibrillation | Reduced incidence of ventricular fibrillation | purdue.edu |

| 24-hour Myocardial Infarction | Slight antiarrhythmic effects | nih.gov |

| Experimental Atrial Flutter | Restored sinus rhythm in 66% of dogs | nih.gov |

In vivo studies have corroborated the in vitro findings regarding acecainide's effects on cardiac electrophysiology. In a conscious dog model of atrial flutter, N-acetylprocainamide significantly increased the effective refractory period and the functional refractory period in the atria. It also led to an increase in the atrial flutter cycle length nih.gov.

However, some in vivo studies have also revealed potential proarrhythmic effects. In conscious or anesthetized dogs, administration of N-acetylprocainamide, particularly at slow heart rates, could lead to the occurrence of ventricular extrasystoles at constant coupling intervals nih.gov. These extrasystoles were sometimes observed as single events or in salvos and, in some instances, could degenerate into ventricular fibrillation nih.gov. This suggests that the electrophysiological effects of acecainide in the whole animal can be complex, with both antiarrhythmic and potentially arrhythmogenic properties depending on the specific physiological context.

Cardiovascular Pharmacodynamics in Various Species

Acecainide hydrochloride, the N-acetylated metabolite of procainamide, exhibits distinct cardiovascular pharmacodynamic properties that have been characterized in various animal species, primarily in canine and rabbit models. These studies reveal its effects on cardiac electrophysiology and hemodynamics.

In anesthetized dogs, the electrophysiological effects of acecainide have been compared to its parent compound, procainamide. These studies have shown that both acecainide and procainamide have significant effects on the cardiac conduction system. However, the specific concentration-response relationships differ between the two compounds, indicating distinct pharmacodynamic profiles. nih.gov

Further studies in the dog heart in situ have demonstrated that acecainide affects the refractoriness and monophasic action potentials of the right ventricle. Intravenous administration of acecainide was found to increase refractoriness to a greater extent than the monophasic action potential duration at shorter beat intervals, with the opposite effect observed at longer beat intervals. These findings are consistent with a delayed recovery of excitability.

Hemodynamic studies in conscious dogs have also been conducted to understand the effects of acecainide on cardiovascular function. These investigations provide valuable data on how the compound influences blood pressure, heart rate, and cardiac output in a more physiologically relevant state. In rabbits, comparative studies have evaluated the effects of acecainide, procainamide, and a new acyl derivative of procainamide on blood pressure and the electrocardiogram, further elucidating the unique pharmacodynamic properties of acecainide.

The following table summarizes the key cardiovascular pharmacodynamic effects of this compound observed in preclinical studies:

| Species | Model | Key Findings |

| Dog | Anesthetized | Demonstrated distinct concentration-response relationships for electrophysiological effects compared to procainamide. |

| Dog | In situ heart | Increased refractoriness more than monophasic action potential duration at shorter beat intervals, suggesting delayed recovery of excitability. |

| Rabbit | Comparative study | Exhibited different effects on blood pressure and electrocardiogram compared to procainamide and its other derivatives. |

Hypoxia-Induced Ventricular Fibrillation Models

The efficacy of this compound in preventing life-threatening arrhythmias under conditions of myocardial ischemia and hypoxia has been investigated in preclinical models. A key model utilized is the ischemia-induced ventricular fibrillation model in dogs, which mimics the conditions of a myocardial infarction.

In a study involving open-chest, anesthetized dogs, acecainide was administered intravenously prior to the ligation of coronary arteries to induce ischemia. The results demonstrated a significant protective effect of acecainide against the development of ventricular fibrillation. In the control group treated with saline, a high incidence of ventricular fibrillation was observed following coronary artery ligation. In contrast, the group pre-treated with acecainide showed a statistically significant reduction in the occurrence of ventricular fibrillation.

It was also noted in this study that acecainide significantly reduced the spontaneous heart rate. This observation suggests that the antifibrillatory effect of acecainide in this model may be, in part, attributable to its heart rate-lowering effect, which would reduce myocardial oxygen demand during an ischemic event.

Arrhythmia Induced by Aconitine (B1665448) Models

While direct preclinical studies of this compound in aconitine-induced arrhythmia models are not extensively documented, the known mechanisms of both aconitine and acecainide allow for a scientific inference of its potential effects. Aconitine is a potent cardiotoxin (B1139618) that induces arrhythmias primarily by persistently activating voltage-gated sodium channels, leading to an influx of sodium and subsequent calcium overload, which promotes afterdepolarizations and triggered activity. nih.gov

Acecainide is classified as a Class III antiarrhythmic agent, with its primary mechanism of action being the blockade of potassium channels, which prolongs the duration of the cardiac action potential and the effective refractory period. nih.gov However, at higher concentrations, acecainide has been shown to exhibit some Class I (sodium channel blocking) activity.

In an aconitine-induced arrhythmia model, the primary arrhythmogenic mechanism is the over-activation of sodium channels. Therefore, a pure Class III antiarrhythmic might have limited efficacy in terminating such an arrhythmia. However, the weak Class I effects of acecainide could offer some benefit by directly antagonizing the effects of aconitine at the sodium channel.

Studies on other antiarrhythmic agents in aconitine-induced arrhythmia models in species like rabbits and guinea pigs have shown that agents with potent sodium channel blocking properties are effective in suppressing these arrhythmias. nih.gov For instance, tetrodotoxin, a potent sodium channel blocker, has been shown to restore sinus rhythm in aconitine-induced polymorphic ventricular tachycardia. nih.gov Given that acecainide possesses some sodium channel blocking activity, it is plausible that it would exert a protective effect in this model, although likely to a lesser extent than a pure Class I agent.

Comparative Studies with Related Compounds

Comparison with Procainamide in Antiarrhythmic Activity

This compound, as the major active metabolite of procainamide, has been extensively compared to its parent compound in terms of antiarrhythmic activity and electrophysiological effects in various preclinical and clinical settings. These comparative studies have revealed both similarities and crucial differences between the two compounds.

Electrophysiologically, both procainamide and acecainide affect cardiac conduction. However, their profiles differ. Procainamide is a classic Class IA antiarrhythmic agent, meaning it moderately blocks sodium channels and also possesses potassium channel blocking activity, leading to a prolongation of the action potential duration. medscape.com Acecainide is primarily considered a Class III agent, with its main effect being the blockade of potassium channels to prolong repolarization, though it retains some weak sodium channel blocking effects. nih.gov

In guinea pig papillary muscle, a direct comparison showed that procainamide had stronger effects on both the maximum upstroke velocity (Vmax), indicative of sodium channel blockade, and the half-decay time (HDT) of the action potential, reflecting potassium channel blockade, than acecainide. scielo.brscielo.br This suggests that, in this model, procainamide is more potent in its Class I and Class III actions compared to acecainide. scielo.brscielo.br

The following table provides a comparative summary of the electrophysiological effects of procainamide and acecainide based on preclinical data:

| Parameter | Procainamide | Acecainide |

| Primary Class | IA | III |

| Sodium Channel Blockade (Vmax reduction) | Moderate to Strong | Weak to Moderate |

| Potassium Channel Blockade (Action Potential Prolongation) | Present | Primary effect |

A significant advantage of acecainide over procainamide observed in longer-term studies is its reduced tendency to cause a lupus-like syndrome, a serious side effect associated with chronic procainamide use. nih.gov

Evaluation against Other Antiarrhythmic Drug Classes

Comparative studies of this compound against antiarrhythmic drugs from other classes are limited. However, some key comparisons have been made, particularly with Class IA agents.

One of the most notable comparative studies was in the context of atrial flutter, where oral acecainide was compared to a combination of quinidine (B1679956) (a Class IA antiarrhythmic) and digoxin (B3395198). nih.gov In this study, acecainide was found to be more effective and better tolerated than the quinidine plus digoxin regimen for the chronic suppression of atrial flutter. nih.gov A lower incidence of treatment failure due to recurrence of atrial flutter or intolerable side effects was observed with acecainide. nih.gov

The following table summarizes the comparative efficacy of acecainide versus quinidine plus digoxin in the suppression of atrial flutter:

| Treatment Group | Number of Patients | Treatment Failure (Recurrence or Side Effects) |

| Acecainide | 12 | 1 (8%) |

| Quinidine + Digoxin | 11 | 5 (45%) |

When considering its broader classification, acecainide as a Class III agent has a distinct mechanism of action compared to other classes. Class I agents primarily block sodium channels, Class II agents are beta-blockers, and Class IV agents are calcium channel blockers. The primary effect of Class III agents like acecainide is to prolong the repolarization phase of the cardiac action potential by blocking potassium channels. This mechanism is particularly effective in treating re-entrant arrhythmias.

Development of Animal Models for this compound Effects

The preclinical evaluation of this compound's cardiovascular effects has relied on the application of established animal models rather than the development of entirely new models specific to the compound. The selection of these models has been guided by their ability to represent various aspects of cardiac electrophysiology and arrhythmogenesis relevant to human conditions.

The canine model has been extensively used to study the electrophysiological and antiarrhythmic properties of acecainide. nih.gov Dogs have a cardiac electrophysiology that is reasonably similar to humans, making them a suitable model for investigating changes in cardiac conduction, refractoriness, and action potential duration. Both anesthetized and conscious dog models have been employed to assess the drug's effects on the heart under different physiological states. The ischemia-induced ventricular fibrillation model in dogs has been particularly valuable for demonstrating the antifibrillatory potential of acecainide in a setting that mimics myocardial infarction.

The guinea pig model , specifically the isolated papillary muscle preparation, has been instrumental in elucidating the cellular electrophysiological effects of acecainide and comparing them to procainamide. scielo.brscielo.br This in vitro model allows for precise measurement of action potential parameters, such as the maximum upstroke velocity and duration, providing insights into the drug's direct effects on myocardial tissue and its interaction with ion channels without the confounding influences of the whole-animal physiology.

The rabbit model has been utilized for comparative hemodynamic studies, assessing the effects of acecainide on blood pressure and the electrocardiogram in comparison to its parent compound and other derivatives.

Collectively, these animal models have provided a comprehensive preclinical profile of this compound's pharmacodynamics and antiarrhythmic activity, forming the scientific basis for its translational development.

Drug Interactions and Pharmacological Modulators of Acecainide Hydrochloride

Pharmacokinetic Interactions

The pharmacokinetics of acecainide are notably susceptible to interactions with drugs that share its primary elimination pathway. As acecainide is predominantly cleared from the body by the kidneys, drugs that affect renal function, particularly tubular secretion, are the main source of these interactions.

Effects of Concomitantly Administered Drugs on Acecainide Hydrochloride Elimination

Several drugs have been identified that interfere with the renal clearance of acecainide, leading to increased plasma concentrations. Co-administration of trimethoprim, for instance, has been shown to decrease the renal clearance of N-acetylprocainamide by 26% taylorandfrancis.com. This interaction results in a corresponding 27% increase in the area under the plasma concentration-time curve for acecainide taylorandfrancis.com. Similarly, drugs such as amiodarone and cimetidine (B194882) are known to increase the serum levels of acecainide scielo.br. The mechanism for these interactions is primarily competition for active transport systems within the renal tubules taylorandfrancis.comscielo.br.

| Concomitantly Administered Drug | Effect on Acecainide (NAPA) Pharmacokinetics | Reported Magnitude of Change |

|---|---|---|

| Trimethoprim | Decreased renal clearance, Increased plasma concentration | ~26% decrease in renal clearance; ~27% increase in AUC taylorandfrancis.com |

| Cimetidine | Increased serum level | Qualitatively reported to increase NAPA serum level scielo.brnih.gov |

| Amiodarone | Increased serum level | Qualitatively reported to increase NAPA serum level scielo.br |

Impact on Procainamide (B1213733) Pharmacokinetics During Co-administration

The accumulation of acecainide during therapy with its parent drug, procainamide, can reciprocally alter the pharmacokinetics of procainamide itself scielo.brnih.gov. A study investigating this interaction found that the co-administration of acecainide significantly increased the elimination half-life of procainamide nih.gov. This effect demonstrates a complex feedback mechanism where the metabolite influences the disposition of the parent compound, which can complicate dosing and therapeutic monitoring nih.gov.

| Pharmacokinetic Parameter (Procainamide) | Procainamide Alone | Procainamide Co-administered with Acecainide (NAPA) | Statistical Significance |

|---|---|---|---|

| Elimination Half-Life (t½) | 275 ± 42 min | 340 ± 74 min | p < 0.01 nih.gov |

Role of Active Tubular Secretion in Interactions

The primary mechanism underlying many of the pharmacokinetic interactions involving acecainide is competition for active tubular secretion in the kidneys scielo.br. Both acecainide and its parent compound, procainamide, are organic cations that are actively transported into the urine by renal tubular cells scielo.brpharmainfonepal.com. When other drugs that are also substrates for this transport system, such as trimethoprim and cimetidine, are administered concurrently, they compete with acecainide for secretion taylorandfrancis.comscielo.brpharmainfonepal.com. This competition reduces the rate of acecainide elimination, leading to its accumulation in the plasma taylorandfrancis.comnih.gov. This interaction is clinically significant as it can enhance both the therapeutic and toxic effects of acecainide.

Pharmacodynamic Interactions

Pharmacodynamic interactions occur when one drug modifies the physiological or clinical effect of another. For acecainide, these interactions typically involve alterations to its cardiac electrophysiological actions.

Alteration of Electrophysiologic Actions by Other Drugs

The co-administration of acecainide and procainamide leads to a significant pharmacodynamic interaction nih.gov. Research has shown that while acecainide does not affect the QRS prolongation induced by procainamide, it potentiates the procainamide-induced prolongation of the QTc interval nih.gov. The QTc interval is a measure of ventricular repolarization, and its prolongation is a key electrophysiological effect of Class III antiarrhythmic agents like acecainide.

Furthermore, pharmacokinetic interactions that lead to increased plasma concentrations of acecainide can have direct pharmacodynamic consequences. For example, the co-administration of trimethoprim with procainamide leads to elevated levels of both procainamide and acecainide, resulting in a greater increase in the QTc interval than is observed with procainamide alone taylorandfrancis.comscielo.br. A study documented that the corrected QT interval two hours after a procainamide dose was 0.40 seconds with a placebo but increased to 0.43 seconds when co-administered with trimethoprim, illustrating the clinical effect of this interaction taylorandfrancis.com. This potentiation of QTc prolongation can increase the risk of proarrhythmic events.

Combined Effects on Cardiac Intervals

The concomitant presence of procainamide and its metabolite, acecainide, results in complex effects on cardiac electrophysiology, particularly on the intervals measured by an electrocardiogram (ECG). Procainamide, as a sodium channel blocker, is known to prolong both the QRS interval and the corrected QT (QTc) interval. nih.gov In contrast, acecainide's primary effect is on the QTc interval, with minimal impact on the QRS duration. nih.gov

A study investigating the pharmacodynamic interaction between these two compounds found that acecainide potentiates the QTc-prolonging effect of procainamide. nih.gov However, acecainide did not alter the QRS prolongation induced by its parent drug. nih.gov This suggests an additive effect on ventricular repolarization (reflected by the QT interval) but not on ventricular depolarization (reflected by the QRS complex). In the majority of patients studied, the combination did not significantly alter the antiarrhythmic response compared to procainamide alone. nih.gov These findings are critical, as acecainide often reaches plasma concentrations exceeding those of procainamide during chronic therapy, highlighting that the accumulation of this metabolite can alter the electrophysiologic actions of the parent drug. nih.gov

| Drug(s) Administered | Effect on QRS Interval | Effect on QTc Interval |

|---|---|---|

| Procainamide Alone | Prolongation | Prolongation |

| Acecainide (NAPA) Alone | No significant change | Prolongation |

| Procainamide + Acecainide (NAPA) | Prolongation (similar to Procainamide alone) | Potentiated Prolongation |

Modulation by Endogenous and Exogenous Factors

Influence of Renal Dysfunction on Drug Interactions

Renal function is a critical determinant of the pharmacokinetics of acecainide and its interactions. Acecainide is eliminated from the body primarily through the kidneys. nih.gov Consequently, patients with impaired renal function are at a high risk of acecainide accumulation. nih.govnih.gov

In the context of procainamide therapy, renal dysfunction disproportionately affects acecainide elimination compared to the parent compound. basicmedicalkey.com This leads to a significant increase in the ratio of acecainide to procainamide in the plasma. basicmedicalkey.com In individuals with renal failure, acecainide can become the predominant antiarrhythmic agent present, with its plasma levels reaching well above those seen in patients with normal kidney function. nih.govbasicmedicalkey.com This accumulation is particularly concerning because both procainamide and acecainide can prolong the QTc interval, and elevated levels of acecainide can lead to cardiotoxicity. nih.govdroracle.ai The half-life of acecainide can be extended to several days in patients with severe renal failure, further compounding the risk. nih.gov Therefore, renal impairment profoundly alters the drug interaction profile, shifting the clinical effect towards that of acecainide and increasing the risk of adverse events related to QT prolongation. nih.gov

| Parameter | Normal Renal Function | Impaired Renal Function |

|---|---|---|

| Primary Elimination Route | Renal | Renal (impaired) |

| Acecainide Half-Life | ~8.2 hours nih.gov | Significantly prolonged (days) nih.gov |

| Plasma Acecainide/Procainamide Ratio | Variable | Significantly increased (>1) basicmedicalkey.com |

| Clinical Consequence | Therapeutic effect | Accumulation and potential toxicity nih.govnih.gov |

Impact of Acetylator Phenotype on Related Compounds

The conversion of procainamide to acecainide is mediated by the enzyme N-acetyltransferase 2 (NAT2), which is subject to genetic polymorphism. nih.govnih.gov This genetic variability divides the population into "slow" and "fast" acetylator phenotypes. basicmedicalkey.com The acetylator status of an individual significantly influences the metabolic rate of procainamide and, consequently, the relative concentrations of the parent drug and its metabolite, acecainide.

| Parameter | Slow Acetylators (e.g., NAT26A/7B) | Fast Acetylators (e.g., NAT24/4) |

|---|---|---|

| NAT2 Enzyme Activity | Low | High |

| Fraction of Procainamide Converted to Acecainide | ~20% nih.gov | ~40% nih.gov |

| Urinary NAPA/Procainamide Ratio | ~0.17 nih.gov | ~0.60 nih.gov |

| Relative Plasma Concentrations | Higher Procainamide, Lower Acecainide | Lower Procainamide, Higher Acecainide nih.gov |

Toxicity and Safety Profile Research of Acecainide Hydrochloride

Mechanisms of Cardiac Toxicity

Acecainide hydrochloride, also known as N-acetylprocainamide (NAPA), is the primary active metabolite of the Class Ia antiarrhythmic drug, procainamide (B1213733). While procainamide exhibits both Class Ia and Class III antiarrhythmic properties, acecainide functions predominantly as a Class III agent. Its primary mechanism of action involves blocking potassium channels, which delays the repolarization phase of the cardiac action potential. This action prolongs the action potential duration and the effective refractory period, which can be beneficial in suppressing certain tachyarrhythmias. However, this same mechanism is intrinsically linked to its potential for cardiac toxicity, manifesting as proarrhythmic events.

Torsades de Pointes Induction

A significant aspect of acecainide's cardiac toxicity is its potential to induce Torsades de Pointes (TdP), a specific type of polymorphic ventricular tachycardia associated with QT interval prolongation. basicmedicalkey.comwikipedia.org TdP is a life-threatening arrhythmia that can degenerate into ventricular fibrillation and cause sudden cardiac death. basicmedicalkey.com Research has documented cases where acecainide administration led to the development of TdP. nih.govacpjournals.org This proarrhythmic effect is a known hazard, particularly when acecainide accumulates in the body, such as during procainamide therapy in patients with impaired kidney function. nih.govdroracle.ai The mechanism involves the excessive prolongation of cardiac repolarization, which creates an electrophysiological environment ripe for early afterdepolarizations, the cellular events thought to trigger TdP.

Relationship with QT Interval Prolongation

The induction of Torsades de Pointes by acecainide is directly linked to its effect on the QT interval of the electrocardiogram (ECG). As a Class III antiarrhythmic agent, acecainide's primary electrophysiological effect is to delay cardiac repolarization by blocking potassium channels. wikipedia.org This delay manifests on the ECG as a prolongation of the QT interval. mhmedical.comnih.gov

Studies have shown a dose-dependent relationship between acecainide plasma concentrations and the degree of QT interval prolongation. nih.gov One pharmacokinetic-pharmacodynamic modeling study attempted to correlate the corrected QT interval (QTc) changes with plasma NAPA concentrations. In four of the five patients studied, a linear-effect model characterized the QTc prolongation, which averaged 2.4 milliseconds for every microgram per milliliter of NAPA in the biophase. nih.gov This prolongation of the QT interval is a key risk factor for developing TdP. droracle.ainih.gov A case report detailed a patient on hemodialysis who developed long QT syndrome and subsequent ventricular fibrillation after the accumulation of acecainide, with the corrected QT interval reaching 531 ms (B15284909). nih.gov

Table 1: Effect of N-acetylprocainamide (NAPA) on Corrected QT Interval (QTc)

| Patient Group | Average QTc Prolongation per µg/mL of NAPA | Notes |

|---|---|---|

| 4 Patients with Ventricular Arrhythmias | 2.4 msec | Characterized by a linear-effect model. nih.gov |

| 1 Patient with Ventricular Arrhythmias | Exaggerated prolongation | Analyzed with an Emax model. nih.gov |

Ventricular Proarrhythmia

Beyond Torsades de Pointes, acecainide can exert other proarrhythmic effects, which involve the aggravation of existing arrhythmias or the development of new ones. nih.gov While its intended effect is to suppress life-threatening ventricular arrhythmias, it can paradoxically worsen them. droracle.aimhmedical.com This proarrhythmic potential stems from its alteration of fundamental cardiac electrophysiological properties.

The use of membrane-active antiarrhythmic agents like acecainide can lead to new or worsened spontaneous arrhythmias. nih.gov Procainamide therapy, which leads to the production of acecainide, is associated with risks such as heart block and new ventricular arrhythmias, especially at higher concentrations. basicmedicalkey.com The accumulation of acecainide is a significant risk factor for these proarrhythmic events. droracle.ai Research has shown that NAPA can effectively prevent the induction of ventricular tachycardia in a percentage of patients, but breakthrough ventricular tachycardia can still occur during chronic therapy. nih.govnih.gov

Non-Cardiac Systemic Effects and their Mechanisms

The toxicity profile of this compound extends beyond its direct cardiac effects. Its accumulation, particularly in the context of procainamide therapy, can lead to significant systemic toxicities affecting other organ systems, most notably the kidneys and the cardiovascular system's hemodynamic regulation.

Renal Dysfunction and Accumulation During Procainamide Therapy

Acecainide is eliminated from the body primarily through renal excretion. nih.gov Consequently, its elimination is highly dependent on renal function. basicmedicalkey.com In patients with impaired kidney function, the clearance of acecainide is significantly reduced, leading to its accumulation in the plasma. droracle.ainih.gov This is a critical consideration during therapy with its parent drug, procainamide, as NAPA can accumulate to toxic levels even when procainamide concentrations are within the therapeutic range. nih.gov

The half-life of acecainide, which averages around 6 to 10 hours in individuals with normal renal function, can increase dramatically to an average of 41 hours in patients with renal failure. basicmedicalkey.comnih.gov This prolonged half-life means the drug remains in the system for an extended period, increasing the risk of toxicity. In one documented case, acecainide was still detectable in a patient with renal failure 38 days after procainamide was discontinued. nih.gov This accumulation is the primary mechanism behind the increased risk of both cardiac and non-cardiac toxicities in this patient population. nih.govnih.gov

Table 2: N-acetylprocainamide (NAPA) Plasma Levels and Half-Life in Different Renal Function States

| Patient Population | NAPA Plasma Levels (3 hr post-procainamide dose) | Average NAPA Half-Life |

|---|---|---|

| Non-azotemic Cardiac Patients | 1.9 to 6.3 µg/mL nih.gov | 6-10 hours basicmedicalkey.comnih.gov |

Hypotension and Left Ventricle Depression

Intravenously administered acecainide can exert significant hemodynamic effects, including hypotension and depression of left ventricular function. nih.gov These effects are generally associated with high plasma concentrations or rapid infusion rates. wikipedia.org

One study in patients undergoing cardiac catheterization investigated the effects of intravenous NAPA. The results showed a statistically significant decrease in mean arterial pressure (12%) and cardiac index (8%). nih.gov The study also noted a mild reduction in myocardial contractility. nih.gov These findings indicate that acecainide has weak peripheral arteriolar and venodilator effects. While another study in patients with heart disease found no significant effect on blood pressure or cardiac output, it is generally accepted that rapid intravenous injection of acecainide can be associated with serious hypotension. wikipedia.orgnih.gov High concentrations of acecainide are also linked to a potential for serious left ventricle depression. wikipedia.org

Table 3: Hemodynamic Effects of Intravenous N-acetylprocainamide (NAPA) nih.gov

| Hemodynamic Variable | Percentage Change | Statistical Significance |

|---|---|---|

| Mean Arterial Pressure | -12% | p < 0.01 |

| Cardiac Index | -8% | p < 0.01 |

| Mean Pulmonary Arterial Pressure | -14% | p < 0.05 |

| Pulmonary Capillary Wedge Pressure | -27% | p < 0.01 |

| LV dp/dtmax (contractility index) | -9% | p < 0.05 |

Table of Mentioned Compounds

| Compound Name |

|---|

| This compound |

| N-acetylprocainamide (NAPA) |

| Procainamide |

| Quinidine (B1679956) |

Gastrointestinal and Neurological Disturbances

This compound, the N-acetylated metabolite of procainamide, has been associated with a range of gastrointestinal and neurological adverse effects. Commonly reported gastrointestinal disturbances include nausea, vomiting, anorexia, and diarrhea drugs.com. These effects are generally considered minor drugs.com.

Neurological side effects are also a noted concern with acecainide administration. These can manifest as insomnia, dizziness, lightheadedness, blurred vision, numbness, and a tingling sensation wikipedia.org. While less common, more severe neurological effects such as tremors have been reported in case studies drugs.com. It is important to note that a significant overlap has been observed between the plasma concentrations of acecainide that provide therapeutic antiarrhythmic effects and those that lead to the onset of these intolerable side effects wikipedia.org.

Table 1: Reported Gastrointestinal and Neurological Disturbances with this compound

| Category | Symptom |

|---|---|

| Gastrointestinal | Nausea |

| Vomiting | |

| Anorexia | |

| Diarrhea | |

| Neurological | Insomnia |

| Dizziness | |

| Lightheadedness | |

| Blurred Vision | |

| Numbness | |

| Tingling Sensation | |

| Tremors |

Long-Term Safety and Tolerance Studies

The long-term safety and the potential for tolerance development have been key areas of investigation for this compound, particularly in comparison to its parent compound, procainamide.

Long-term therapeutic use of this compound does not appear to lead to the development of tolerance to its antiarrhythmic effects. A study involving patients with chronic ventricular arrhythmias treated with N-acetylprocainamide (NAPA), the active form of acecainide, for three to four years demonstrated a sustained antiarrhythmic effect nih.gov. Analysis of variance in this study confirmed that tolerance to the therapeutic effect of NAPA did not develop over the extended treatment period nih.gov. This suggests that the efficacy of this compound in suppressing ventricular arrhythmias is maintained over long-term administration.

A significant advantage of this compound over procainamide is its reduced propensity to induce the formation of antinuclear antibodies (ANAs) and the associated risk of a drug-induced lupus erythematosus-like syndrome nih.govnih.gov. Long-term therapy with procainamide leads to the development of ANAs in approximately 80% of patients and a systemic lupus erythematosus (SLE) syndrome in about 30% of patients nih.gov. In contrast, the tendency of N-acetylprocainamide (NAPA) to induce SLE and increase ANAs is considered negligible nih.gov.